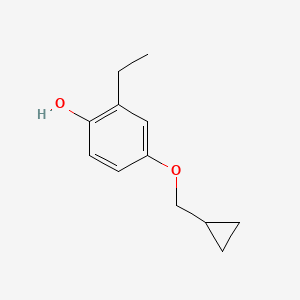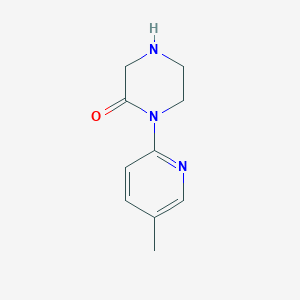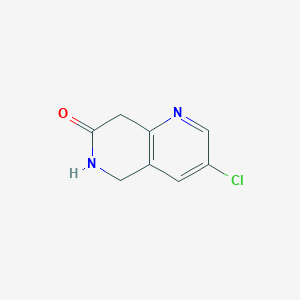
4-(Cyclopropylmethoxy)-2-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethoxy)-2-ethylphenol is an organic compound with the molecular formula C12H16O2. It is known for its role as a precursor in the synthesis of certain pharmaceutical agents, particularly in the production of beta-blockers like betaxolol . This compound features a phenol group substituted with a cyclopropylmethoxy group and an ethyl group, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-(4-hydroxyphenyl)ethanol.
Protection of Hydroxyl Group: The hydroxyl group is protected by reacting with benzyl bromide to form 2-(4-benzyloxyphenyl)ethanol.
Formation of Cyclopropylmethoxy Group: The protected alcohol is then reacted with (bromomethyl)cyclopropane to introduce the cyclopropylmethoxy group, forming 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene.
Deprotection: Finally, the benzyl protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethoxy)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro and halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethoxy)-2-ethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethoxy)-2-ethylphenol, particularly in its role as a precursor to betaxolol, involves its interaction with beta-adrenergic receptors. Betaxolol, derived from this compound, acts as a selective beta-1 adrenergic receptor blocker, reducing intraocular pressure in glaucoma patients by decreasing aqueous humor production .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(Cyclopropylmethoxy)ethyl)phenol: A closely related compound with similar structural features.
Betaxolol: A beta-blocker synthesized from 4-(Cyclopropylmethoxy)-2-ethylphenol.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another compound with a cyclopropylmethoxy group, studied for its effects on pulmonary fibrosis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a precursor to betaxolol highlights its importance in medicinal chemistry and pharmaceutical applications .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(cyclopropylmethoxy)-2-ethylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h5-7,9,13H,2-4,8H2,1H3 |
Clave InChI |
HWMGWCXRGLVWSY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OCC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)


